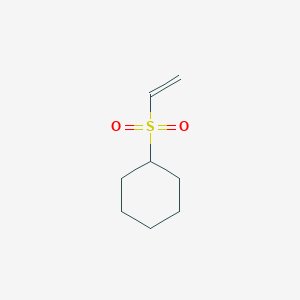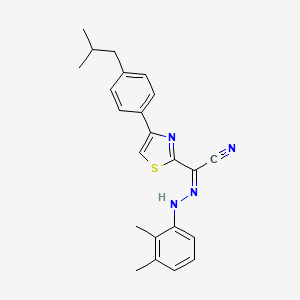![molecular formula C11H12ClNO3 B3004595 2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid CAS No. 1181697-58-4](/img/structure/B3004595.png)
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid is an organic compound that features a chlorinated aromatic ring, an acetamido group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid typically involves the reaction of 4-chlorobenzylamine with acetic anhydride to form N-(4-chlorobenzyl)acetamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using fuming sulfuric acid.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: 2-{N-[(4-chlorophenyl)methyl]amino}acetic acid.
Substitution: Nitro or sulfonic acid derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain amino acids.
Medicine: Studied for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetamido group can form hydrogen bonds with active sites, while the chlorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-{N-[(4-bromophenyl)methyl]acetamido}acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-{N-[(4-fluorophenyl)methyl]acetamido}acetic acid: Contains a fluorine atom in place of chlorine.
2-{N-[(4-methylphenyl)methyl]acetamido}acetic acid: Features a methyl group instead of chlorine.
Uniqueness: 2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The electron-withdrawing nature of chlorine can enhance the compound’s stability and alter its pharmacokinetic properties compared to its analogs.
Propiedades
IUPAC Name |
2-[acetyl-[(4-chlorophenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-8(14)13(7-11(15)16)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBOMVIWNCPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[(2S,3R)-1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]methyl]propanamide](/img/structure/B3004513.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol](/img/structure/B3004516.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B3004518.png)
![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)

![Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3004525.png)




